molecular formula C14H15N B15255207 (1R)-1-(4-Phenylphenyl)ethan-1-amine

(1R)-1-(4-Phenylphenyl)ethan-1-amine

Cat. No.: B15255207
M. Wt: 197.27 g/mol
InChI Key: QVLZRPPCCDKMPO-LLVKDONJSA-N
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Description

(1R)-1-(4-Phenylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound features a chiral center, making it optically active, and it contains a biphenyl structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Phenylphenyl)ethan-1-amine typically involves the following steps:

    Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.

    Introduction of the Amino Group: The biphenyl compound can be subjected to a reductive amination reaction with an appropriate aldehyde or ketone to introduce the amino group.

    Chiral Resolution: The racemic mixture of the amine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form an imine or a nitrile.

    Reduction: The compound can undergo reduction to form a secondary or tertiary amine.

    Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a ligand in the study of protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.

    Industry: As an intermediate in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Phenylphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The biphenyl structure could facilitate binding to hydrophobic pockets in proteins, while the amino group could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Phenylphenyl)ethan-1-amine: The enantiomer of the compound, which might have different biological activities.

    Biphenylamine: A simpler compound without the chiral center.

    Phenylethylamine: A related compound with a single phenyl ring.

Uniqueness

(1R)-1-(4-Phenylphenyl)ethan-1-amine is unique due to its chiral center and biphenyl structure, which can impart specific biological activities and interactions that are not present in simpler or non-chiral analogs.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(1R)-1-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3/t11-/m1/s1

InChI Key

QVLZRPPCCDKMPO-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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